molecular formula C8H9NO3 B8624577 3-Methoxymethyl isonicotinic acid

3-Methoxymethyl isonicotinic acid

Cat. No.: B8624577
M. Wt: 167.16 g/mol
InChI Key: RLPBTVBFNJQDHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxymethyl isonicotinic acid (CAS: Not explicitly listed in evidence) is a derivative of isonicotinic acid (4-pyridinecarboxylic acid), where a methoxymethyl (-CH₂-O-CH₃) group is substituted at the 3-position of the pyridine ring. Isonicotinic acid itself is a well-studied compound with applications in pharmaceuticals, coordination chemistry, and materials science .

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

3-(methoxymethyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C8H9NO3/c1-12-5-6-4-9-3-2-7(6)8(10)11/h2-4H,5H2,1H3,(H,10,11)

InChI Key

RLPBTVBFNJQDHM-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=CN=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The position and nature of substituents on the pyridine ring significantly influence the electronic environment of isonicotinic acid derivatives:

  • 3-Chloro-5-methoxyisonicotinic acid (CID 10487843): The electron-withdrawing chlorine and electron-donating methoxy groups at positions 3 and 5, respectively, create a polarized structure. This increases acidity (pKa ~2.1 for the carboxylic acid group) compared to unsubstituted isonicotinic acid (pKa ~1.8) .
  • 3-Methylisonicotinic acid : A simple methyl group at position 3 increases hydrophobicity, reducing aqueous solubility but improving lipid membrane permeability .

Table 1: Key Properties of Isonicotinic Acid Derivatives

Compound Molecular Formula Substituent(s) Key Properties
Isonicotinic acid C₆H₅NO₂ None pKa ~1.8; used in MOFs
3-Methoxymethyl isonicotinic acid* C₈H₉NO₄ -CH₂-O-CH₃ (position 3) Predicted higher solubility vs. methyl derivatives
3-Chloro-5-methoxyisonicotinic acid C₇H₆ClNO₃ -Cl (3), -OCH₃ (5) Polarized structure; semiconductor applications
3-Methylisonicotinic acid C₇H₇NO₂ -CH₃ (position 3) Hydrophobic; lower aqueous solubility

*Predicted based on analogs.

Reactivity and Metabolic Pathways

  • Hydroxylation and Metabolism : Isonicotinic acid undergoes microbial hydroxylation at positions 2 and 6 to form dihydroxy intermediates, which are further metabolized to succinic acid semialdehyde . The methoxymethyl group in the 3-position may sterically hinder hydroxylation, altering metabolic stability compared to unsubstituted isonicotinic acid.
  • Comparison with Isoniazid : Isonicotinic acid hydrazide (isoniazid) is a prodrug metabolized to isonicotinic acid in hepatocytes. Derivatives like this compound may exhibit delayed hydrolysis due to steric effects, as seen in acetylisoniazid studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.